Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
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Description
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride is a chemical compound with the molecular weight of 248.75 . It is also known as tert-butyl 3,8-diazabicyclo [4.2.0]octane-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a white to yellow solid .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis and Molecular Structure
The synthesis of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, involves cyclic amino acid ester production from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. This process is characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, with structure determination via single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Asymmetric Synthesis
The compound's framework has been used in asymmetric synthesis pathways, for instance, in the synthesis of (+)-pseudococaine hydrochloride, demonstrating its utility in producing complex organic molecules with specific chirality (Brock et al., 2012).
Materials Science Applications
Catalysis and Synthesis of Amides or Esters
The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, without metal catalysts, showcases its application in the efficient synthesis of α-keto (or α,β-unsaturated) amides and esters (Zhang et al., 2017).
Catalysis
Basic Ionic Liquids
The synthesis of novel basic ionic liquids containing dual basic functional groups, such as 1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, for the efficient synthesis of spiro-4H-pyrans demonstrates the role of DABCO-derived compounds in catalysis and organic synthesis (Goli-Jolodar et al., 2016).
properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9;/h8-9,12H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKKAPBIFYEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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